![molecular formula C9H13Cl2NO2 B13824862 4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula C9H13Cl2NO2 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, as well as a morpholine ring attached to a methanone group
Vorbereitungsmethoden
The synthesis of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves several steps. One common synthetic route includes the reaction of 2,2-dichloro-1-methylcyclopropane with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(2,2-Dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone can be compared with other similar compounds, such as:
(3-(2,2-Dichloro-vinyl)-2,2-dimethyl-cyclopropyl)-morpholin-4-yl-methanone: This compound has a similar cyclopropyl and morpholine structure but differs in the presence of a vinyl group instead of a methyl group.
(2,2-Dichloro-1-methylcyclopropyl)(4-morpholinyl)methanone: This compound is structurally similar but may have different substituents on the cyclopropyl ring.
The uniqueness of (2,2-dichloro-1-methylcyclopropyl)(morpholin-4-yl)methanone lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13Cl2NO2 |
|---|---|
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
(2,2-dichloro-1-methylcyclopropyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13Cl2NO2/c1-8(6-9(8,10)11)7(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
InChI-Schlüssel |
OOUZPAHXXHUISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


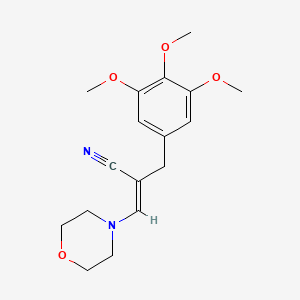
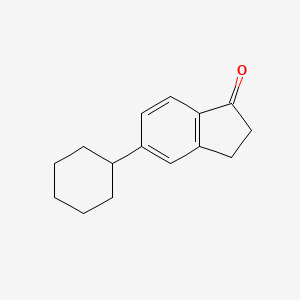
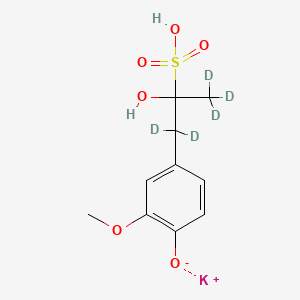
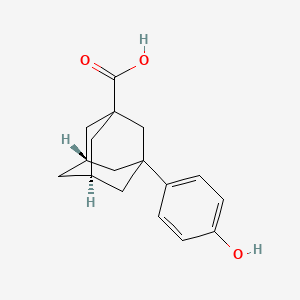

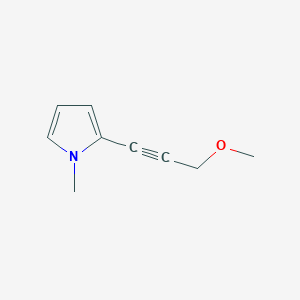
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
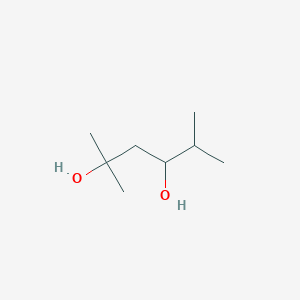

![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

